Ethyl-D5 methanesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

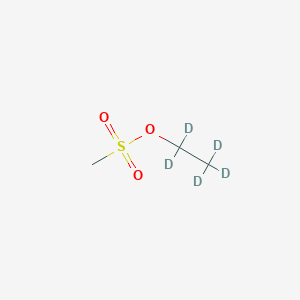

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,2-pentadeuterioethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3S/c1-3-6-7(2,4)5/h3H2,1-2H3/i1D3,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLUBXMRUUVWRLT-WNWXXORZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl-D5 Methanesulfonate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl-D5 methanesulfonate (CAS No. 1219795-44-4) is the deuterated form of ethyl methanesulfonate (EMS), a well-characterized alkylating agent.[1] The substitution of five hydrogen atoms with deuterium on the ethyl group makes it a valuable tool in various research and development applications, particularly as an internal standard in mass spectrometry-based quantitative analyses. Its near-identical chemical and physical properties to the non-labeled compound allow it to effectively account for variations during sample preparation and analysis, leading to more accurate and precise results.[2] This technical guide provides an in-depth overview of this compound, including its properties, synthesis, mechanism of action, and detailed experimental protocols for its use.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. Data for its non-deuterated counterpart, ethyl methanesulfonate (EMS), is also included for comparison.

| Property | This compound | Ethyl Methanesulfonate (EMS) |

| Molecular Formula | C3H3D5O3S[3] | C3H8O3S[4] |

| Molecular Weight | 129.19 g/mol [3] | 124.16 g/mol |

| CAS Number | 1219795-44-4 | 62-50-0 |

| Appearance | Colorless to light yellow liquid | Colorless liquid |

| Density | ~1.2 g/cm³ | 1.1452 g/cm³ (22 °C) |

| Boiling Point | Not explicitly available | 85–86 °C /10 mmHg |

| Melting Point | Not explicitly available | < 25 °C |

| Vapor Pressure | Not explicitly available | 0.044 kPa @ 25˚C |

Synthesis of this compound

A specific, published, step-by-step protocol for the synthesis of this compound was not identified in the reviewed literature. However, the synthesis can be inferred from general methods for the preparation of methanesulfonate esters from alcohols. The most common method involves the reaction of a deuterated alcohol with methanesulfonyl chloride in the presence of a base.

General Synthetic Scheme:

The reaction proceeds via the esterification of deuterated ethanol (Ethanol-d5) with methanesulfonyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is typically used to neutralize the hydrochloric acid byproduct.

-

Reactants:

-

Ethanol-d5 (CD3CD2OH)

-

Methanesulfonyl chloride (CH3SO2Cl)

-

Base (e.g., Triethylamine, Pyridine)

-

-

Solvent:

-

An inert solvent such as dichloromethane (DCM) is commonly used.

-

-

General Procedure:

-

Deuterated ethanol and the base are dissolved in the inert solvent and cooled in an ice bath.

-

Methanesulfonyl chloride is added dropwise to the cooled solution with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete.

-

The reaction mixture is then washed with aqueous solutions to remove the salt byproduct and any remaining acid.

-

The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification can be achieved through distillation or chromatography.

-

Mechanism of Action: DNA Alkylation

The biological effects of ethyl methanesulfonate, and by extension its deuterated isotopologue, are primarily due to its action as a potent alkylating agent. The ethyl group of EMS reacts with nucleophilic sites on DNA bases, with the O6 position of guanine being a primary target. This alkylation leads to the formation of O6-ethylguanine, an abnormal base.

During DNA replication, DNA polymerase often incorrectly pairs thymine, instead of cytosine, with O6-ethylguanine. Subsequent rounds of replication then lead to a permanent G:C to A:T transition mutation. This mutagenic activity is the basis for its use in genetic research to induce random mutations.

Experimental Protocols

This compound is primarily used as an internal standard in quantitative mass spectrometry. Below is a generalized protocol for its use in the quantification of an analyte in a biological matrix, such as urine. This protocol is based on methodologies for the analysis of similar compounds like ethyl sulfate.

Protocol: Quantification of an Analyte in Urine using this compound as an Internal Standard by LC-MS/MS

-

Preparation of Stock and Working Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte of interest in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the analyte stock solution to create a calibration curve over the desired concentration range.

-

Internal Standard Working Solution: Prepare a working solution of the internal standard at a concentration appropriate for spiking into all samples (calibrators, quality controls, and unknowns).

-

-

Sample Preparation:

-

Thaw frozen urine samples and vortex to ensure homogeneity.

-

To a 100 µL aliquot of each urine sample (calibrator, QC, or unknown), add a fixed volume (e.g., 10 µL) of the this compound internal standard working solution.

-

Protein Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid, if necessary for analyte stability and ionization) to precipitate proteins.

-

Vortex the samples for 1 minute.

-

Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Use a suitable C18 reversed-phase column for separation.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid). The gradient should be optimized to achieve good separation of the analyte from matrix components.

-

-

Mass Spectrometry (MS/MS):

-

Use an electrospray ionization (ESI) source, typically in positive or negative ion mode depending on the analyte's properties.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Optimize the MRM transitions (precursor ion -> product ion) and collision energies for both the analyte and this compound to ensure selectivity and sensitivity.

-

-

-

Data Analysis and Quantification:

-

Integrate the peak areas for the analyte and the internal standard in all samples.

-

Calculate the peak area ratio of the analyte to the internal standard for each sample.

-

Construct a calibration curve by plotting the peak area ratio versus the known concentration of the calibrators.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a critical tool for researchers in fields requiring highly accurate and precise quantification of analytes in complex matrices. Its properties as a stable isotope-labeled internal standard make it indispensable for correcting for analytical variability. A thorough understanding of its properties, synthesis, and the underlying mechanism of its non-deuterated form's biological activity, as outlined in this guide, is essential for its effective and safe use in the laboratory.

References

Ethyl-D5 Methanesulfonate: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ethyl-D5 methanesulfonate (deuterated EMS) is a stable isotope-labeled form of ethyl methanesulfonate, a potent alkylating agent. Due to its nearly identical physicochemical properties to its non-deuterated counterpart, with the key difference being a higher mass, this compound serves as an invaluable internal standard for quantitative analysis in mass spectrometry-based studies. Its application is particularly critical in drug development and safety assessment for the precise quantification of residual ethyl methanesulfonate, a potential genotoxic impurity. This guide provides an in-depth overview of the chemical properties, analytical methodologies, and key applications of this compound.

Core Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in analytical methods.

| Property | Value | Reference |

| Chemical Formula | C₃D₅H₃O₃S | [1] |

| Molecular Weight | 129.19 g/mol | [1] |

| Exact Mass | 129.0508 Da | [2] |

| CAS Number | 1219795-44-4 | [1][3] |

| Appearance | Colorless to light yellow liquid | |

| Purity | ≥98% (Chemical Purity) | |

| Isotopic Purity | Information not readily available, typically >98% atom D | |

| Boiling Point | 85-86 °C at 10 mmHg | |

| Density | ~1.2 g/cm³ | |

| Solubility | Miscible with chloroform. Can be diluted in water. | |

| Storage | Store at -20°C for long-term stability. |

Reactivity and Mechanism of Action

Ethyl methanesulfonate is a monofunctional ethylating agent. Its reactivity stems from the electrophilic nature of the ethyl group, which readily reacts with nucleophiles. In a biological context, the primary target for alkylation is DNA. The ethyl group of EMS reacts with guanine at the O⁶ position, forming O⁶-ethylguanine. This modified base can lead to mispairing during DNA replication, ultimately resulting in G:C to A:T transition mutations. This mutagenic property is the basis for its use in genetic research and also underscores the importance of monitoring its presence as a genotoxic impurity in pharmaceutical products.

Figure 1. Mechanism of DNA alkylation by Ethyl Methanesulfonate.

Analytical Characterization

Precise analytical characterization is crucial for the use of this compound as an internal standard. The following sections detail the expected outcomes from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the substitution of five protons with deuterium atoms on the ethyl group, the ¹H NMR spectrum of this compound is significantly simplified compared to its non-deuterated analog. The characteristic quartet of the methylene group and the triplet of the methyl group in ethyl methanesulfonate are absent.

-

¹H NMR: A single sharp singlet is expected for the methyl protons on the methanesulfonyl group.

-

¹³C NMR: Two signals are expected: one for the methyl carbon and one for the ethyl carbons. The signals for the deuterated carbons will be split into multiplets due to deuterium coupling and will have a significantly lower intensity.

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | ||

| CH₃-SO₃ | ~3.0 | Singlet |

| CH₃-CH₂-O | ~1.4 | Triplet |

| CH₃-CH₂-O | ~4.3 | Quartet |

| ¹³C NMR | ||

| CH₃-SO₃ | ~38 | |

| CH₃-CH₂-O | ~15 | |

| CH₃-CH₂-O | ~67 |

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for which this compound is employed. The 5 Dalton mass difference allows for its clear distinction from the non-deuterated analyte. The fragmentation pattern under electron ionization (EI) or electrospray ionization (ESI) is expected to be similar to that of ethyl methanesulfonate, with a corresponding mass shift for fragments containing the deuterated ethyl group.

Predicted Fragmentation for this compound:

The fragmentation of ethyl methanesulfonate typically involves cleavage of the C-O and S-O bonds. For the D5 analog, the following fragments are anticipated:

| m/z (Non-deuterated) | Fragment (Non-deuterated) | m/z (Deuterated) | Fragment (Deuterated) |

| 124 | [CH₃SO₃CH₂CH₃]⁺ | 129 | [CH₃SO₃CD₂CD₃]⁺ |

| 97 | [CH₃SO₃]⁺ | 97 | [CH₃SO₃]⁺ |

| 79 | [CH₃SO₂]⁺ | 79 | [CH₃SO₂]⁺ |

| 29 | [CH₂CH₃]⁺ | 34 | [CD₂CD₃]⁺ |

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative LC-MS/MS methods. Below is a representative protocol for the determination of ethyl methanesulfonate in a pharmaceutical substance.

Protocol: Quantification of Ethyl Methanesulfonate in an Active Pharmaceutical Ingredient (API) using LC-MS/MS

1. Objective: To accurately quantify the level of residual ethyl methanesulfonate (EMS) in an API sample using this compound as an internal standard.

2. Materials:

-

Ethyl methanesulfonate certified reference standard

-

This compound (Internal Standard, IS)

-

API sample

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Volumetric flasks, pipettes, and autosampler vials

3. Standard and Sample Preparation:

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve ethyl methanesulfonate in acetonitrile to prepare a 1 mg/mL stock solution.

-

Similarly, prepare a 1 mg/mL stock solution of this compound.

-

-

Working Standard Solutions:

-

Perform serial dilutions of the ethyl methanesulfonate stock solution with acetonitrile to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

-

-

Internal Standard Spiking Solution (10 ng/mL):

-

Dilute the this compound stock solution with acetonitrile to a concentration of 10 ng/mL.

-

-

Sample Preparation:

-

Accurately weigh approximately 50 mg of the API sample into a volumetric flask.

-

Add a defined volume of the Internal Standard Spiking Solution (10 ng/mL).

-

Dissolve and dilute to the final volume with acetonitrile.

-

For each calibration standard, add the same volume of the Internal Standard Spiking Solution.

-

4. LC-MS/MS Method:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate EMS from the API and other impurities (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Ethyl Methanesulfonate: m/z 125.1 → 97.1

-

This compound (IS): m/z 130.1 → 97.1 (Predicted, requires optimization)

-

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of (Ethyl Methanesulfonate / this compound) against the concentration of the calibration standards.

-

Determine the concentration of ethyl methanesulfonate in the API sample by applying the peak area ratio from the sample to the regression equation of the calibration curve.

Figure 2. Experimental workflow for quantification using a stable isotope-labeled internal standard.

Safety and Handling

This compound should be handled with the same precautions as its non-deuterated analog, which is a suspected carcinogen and mutagen.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, lab coat, and safety goggles.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its potential genotoxicity, specific waste streams for mutagenic compounds should be used.

Conclusion

This compound is an essential tool for researchers and drug development professionals, enabling the accurate and precise quantification of the genotoxic impurity ethyl methanesulfonate. Its chemical properties, predictable analytical behavior, and role as a stable isotope-labeled internal standard make it indispensable for ensuring the safety and quality of pharmaceutical products. Proper understanding of its characteristics, handling requirements, and application in validated analytical methods is paramount for its effective and safe use.

References

Ethyl-D5 Methanesulfonate (CAS: 1219795-44-4): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl-D5 methanesulfonate (CAS: 1219795-44-4), a deuterated isotopologue of Ethyl methanesulfonate (EMS). This document is intended for professionals in research, and drug development, offering comprehensive data, experimental insights, and procedural frameworks.

Core Concepts and Applications

This compound is the deuterium-labeled form of Ethyl methanesulfonate, a known alkylating agent with mutagenic and carcinogenic properties.[1][2] The primary application of this compound is as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[3] Its near-identical physicochemical properties to the unlabeled analyte, combined with a distinct mass difference, allow for accurate quantification by correcting for variations during sample preparation and analysis.[3]

The inclusion of stable isotopes like deuterium in drug molecules is a common practice during drug development to serve as tracers for quantitative analysis.[4] While deuteration can potentially influence the pharmacokinetic and metabolic profiles of a drug, in the context of an internal standard, its role is to mimic the analytical behavior of the target compound.

Physicochemical and Safety Data

A comprehensive summary of the physicochemical properties of this compound and its unlabeled counterpart is presented below. Safety information for Ethyl methanesulfonate is also provided to ensure safe handling and use in a laboratory setting.

Physicochemical Properties

| Property | This compound | Ethyl Methanesulfonate |

| CAS Number | 1219795-44-4 | 62-50-0 |

| Molecular Formula | C₃H₃D₅O₃S | C₃H₈O₃S |

| Molecular Weight | 129.19 g/mol | 124.16 g/mol |

| Appearance | Colorless to light yellow liquid | Colorless liquid |

| Boiling Point | 214.4 ± 9.0 °C at 760 mmHg | 213-214 °C at 761 mmHg |

| Density | 1.2 ± 0.1 g/cm³ | 1.206 g/mL at 20 °C |

| Flash Point | 100.0 ± 0.0 °C | 100 °C |

| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C | 0.275 hPa at 25°C |

| Water Solubility | Miscible, hydrolyzes | 50-100 g/L; Miscible, hydrolyzes |

| LogP | -0.03 | 0.09 |

| Refractive Index | 1.416 | n20/D 1.418 |

Safety and Handling of Ethyl Methanesulfonate

Ethyl methanesulfonate is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

| Hazard Information | Description |

| GHS Classification | Acute toxicity (Oral), Germ cell mutagenicity, Carcinogenicity |

| Hazard Statements | H302 (Harmful if swallowed), H340 (May cause genetic defects), H351 (Suspected of causing cancer) |

| Precautionary Statements | P201 (Obtain special instructions before use), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P308+P313 (IF exposed or concerned: Get medical advice/attention), P405 (Store locked up) |

| First Aid Measures | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Ingestion: Do not induce vomiting. Give 2-4 cupfuls of milk or water if the victim is conscious and alert. Seek immediate medical attention. Inhalation: Remove to fresh air. If not breathing, give artificial respiration. |

| Personal Protective Equipment | Chemical splash goggles, chemical-resistant gloves, and appropriate protective clothing should be worn. All work should be conducted in a well-ventilated area or a chemical fume hood. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases. Keep containers tightly closed. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. |

Experimental Protocols and Methodologies

The primary utility of this compound is as an internal standard for the accurate quantification of Ethyl methanesulfonate. Below is a representative experimental protocol for the analysis of Ethyl methanesulfonate in a pharmaceutical matrix using LC-MS/MS.

Quantitative Analysis of Ethyl Methanesulfonate using this compound as an Internal Standard by LC-MS/MS

This protocol outlines the general steps for the quantification of Ethyl methanesulfonate (EMS) in a drug substance.

3.1.1. Materials and Reagents

-

Ethyl Methanesulfonate (analyte)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Methanol (LC-MS grade)

-

Drug substance (for spiking)

-

Volumetric flasks, pipettes, and vials

3.1.2. Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Ethyl Methanesulfonate and dissolve in 10 mL of methanol to prepare a 1 mg/mL stock solution.

-

Similarly, prepare a 1 mg/mL stock solution of this compound in methanol.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of Ethyl Methanesulfonate by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to achieve a desired concentration range for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

-

-

Internal Standard Spiking Solution (e.g., 100 ng/mL):

-

Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

-

3.1.3. Sample Preparation

-

Calibration Standards:

-

To a series of empty tubes, add a fixed volume of the internal standard spiking solution (e.g., 50 µL of 100 ng/mL this compound).

-

Add the corresponding working standard solution of Ethyl Methanesulfonate to each tube.

-

Add a solution of the drug substance in a suitable solvent.

-

Bring all tubes to a final equal volume with the solvent.

-

-

Quality Control (QC) Samples:

-

Prepare QC samples at low, medium, and high concentrations by spiking a known amount of Ethyl Methanesulfonate into a solution of the drug substance.

-

Add the internal standard spiking solution to each QC sample.

-

-

Blank Sample:

-

Prepare a blank sample containing the drug substance and the internal standard, but no Ethyl Methanesulfonate.

-

3.1.4. LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A suitable HPLC or UHPLC system.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source.

3.1.5. Data Analysis

-

Monitor the specific MRM transitions for both Ethyl Methanesulfonate and this compound.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

Determine the concentration of Ethyl Methanesulfonate in the QC and unknown samples using the linear regression equation from the calibration curve.

Visualizations

Workflow for Quantitative Analysis using a Deuterated Internal Standard

Caption: General workflow for quantitative analysis.

Proposed Synthesis of this compound

A plausible synthesis method for this compound can be inferred from the known synthesis of its unlabeled counterpart, which involves the reaction of methanesulfonyl chloride with ethanol. For the deuterated version, deuterated ethanol (Ethanol-d6) would be used.

Caption: Proposed synthesis of this compound.

References

Ethyl-D5 Methanesulfonate: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals

This in-depth technical guide provides comprehensive information on Ethyl-D5 methanesulfonate, a deuterated isotopologue of the alkylating agent ethyl methanesulfonate (EMS). This guide is intended to serve as a core resource for professionals in research and drug development, offering detailed data, experimental context, and mechanistic insights.

Core Molecular Information

This compound is the deuterium-labeled form of Ethyl methanesulfonate. In this molecule, the five hydrogen atoms of the ethyl group have been replaced by deuterium.

Molecular Formula: C₃H₃D₅O₃S

Molecular Weight: 129.19 g/mol

Quantitative Data Summary

The following tables summarize the key physicochemical properties and typical purity specifications for this compound. Data has been compiled from various supplier safety data sheets and technical documents.

Table 1: Physicochemical Properties

| Property | Value |

| Appearance | Colorless to light yellow liquid |

| Density | ~1.2 g/cm³ |

| Boiling Point | ~214 °C at 760 mmHg |

| Flash Point | ~100 °C |

| Refractive Index | ~1.416 |

Table 2: Purity and Isotopic Enrichment Specifications

| Specification | Typical Value |

| Chemical Purity (GC) | ≥98% |

| Isotopic Enrichment | ≥98% |

| Deuterium Incorporation | 5 Deuterium atoms |

Note: Isotopic enrichment values are typically confirmed by the Certificate of Analysis (CoA) provided by the supplier. A general recommendation for deuterated internal standards is an isotopic enrichment of ≥98% to minimize analytical interference[1][2].

Applications in Research and Development

This compound serves two primary roles in scientific research: as a stable isotope-labeled internal standard for mass spectrometry-based quantification and, by extension of its non-deuterated analogue's properties, as a tool in mutagenesis studies.

Internal Standard in Mass Spectrometry

Deuterated compounds are considered the gold standard for use as internal standards in quantitative mass spectrometry, particularly in LC-MS/MS applications. Due to their near-identical chemical and physical properties to the endogenous analyte, they co-elute chromatographically and exhibit similar ionization efficiency. This allows for accurate correction of variations during sample preparation and analysis.

Mutagenesis

The non-deuterated form, ethyl methanesulfonate (EMS), is a potent and widely used chemical mutagen in genetics. It induces random point mutations, primarily G:C to A:T transitions, through the alkylation of guanine. While this compound is not typically used for mutagenesis, the extensive body of knowledge on EMS provides the mechanistic framework for understanding its chemical reactivity with DNA.

Experimental Protocols

General Protocol for Use as an Internal Standard in LC-MS/MS

This protocol outlines the general steps for using this compound as an internal standard for the quantification of ethyl methanesulfonate.

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in an appropriate organic solvent such as methanol or acetonitrile.

-

Prepare a separate stock solution of the non-labeled analyte (ethyl methanesulfonate) at the same concentration.

-

-

Preparation of Calibration Curve and Quality Control Samples:

-

Perform serial dilutions of the analyte stock solution to create a series of calibration standards at known concentrations.

-

Spike a known, constant amount of the this compound internal standard solution into each calibration standard, blank samples, and quality control samples.

-

-

Sample Preparation:

-

To the biological matrix (e.g., plasma, tissue homogenate), add the same constant amount of the this compound internal standard.

-

Perform sample extraction (e.g., protein precipitation with cold acetonitrile, liquid-liquid extraction, or solid-phase extraction).

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples, calibration standards, and quality control samples into the LC-MS/MS system.

-

Develop a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard for each sample.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Reference Protocol: EMS-Induced Mutagenesis in Cell Culture

The following is a generalized protocol for inducing mutations in mammalian cell lines using ethyl methanesulfonate (EMS), the non-deuterated analogue. This provides a reference for the biological activity of this class of compounds.

-

Cell Culture:

-

Culture the desired mammalian cell line to mid-log phase in appropriate growth medium.

-

Plate the cells at a suitable density in culture flasks or plates and allow them to attach overnight.

-

-

EMS Treatment:

-

Prepare a fresh stock solution of EMS in a solvent such as dimethyl sulfoxide (DMSO).

-

Dilute the EMS stock solution in serum-free medium to the desired final concentrations (e.g., 50-400 µg/mL).

-

Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS).

-

Add the EMS-containing medium to the cells and incubate for a specific duration (e.g., 2-24 hours) at 37°C. The optimal concentration and duration should be determined empirically for each cell line.

-

-

Post-Treatment Care:

-

Remove the EMS-containing medium and wash the cells multiple times with PBS to remove any residual mutagen.

-

Add complete growth medium and allow the cells to recover and proliferate. This period allows for the "fixation" of mutations during DNA replication.

-

-

Selection of Mutants (Example: HPRT Gene):

-

After a suitable expression period (typically several days), subculture the cells into a selective medium. For example, to select for mutations in the HPRT gene, use a medium containing 6-thioguanine. Cells with a functional HPRT enzyme will incorporate the toxic analog and die, while mutant cells will survive.

-

-

Isolation and Characterization of Mutants:

-

Isolate and expand the surviving colonies.

-

Characterize the mutations through molecular techniques such as PCR and DNA sequencing.

-

Signaling Pathways and Experimental Workflows

DNA Alkylation and Repair Pathway

Ethyl methanesulfonate acts as an alkylating agent, transferring its ethyl group to nucleophilic sites on DNA bases. The primary target is the N7 position of guanine, but the mutagenically significant lesion is the O6-ethylguanine adduct. This mispairing during DNA replication leads to the characteristic G:C to A:T transition mutations. The cell possesses several DNA repair pathways to counteract such damage.

Caption: DNA alkylation by EMS and subsequent repair or mutation.

Experimental Workflow for Mutagenesis

The following diagram illustrates a typical workflow for a forward genetics screen using EMS-induced mutagenesis in a cell-based assay.

Caption: A generalized workflow for EMS-induced mutagenesis.

References

Synthesis of Deuterated Ethyl Methanesulfonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterated ethyl methanesulfonate (EMS-d5), a critical internal standard for mass spectrometry-based bioanalytical studies and a valuable tool in metabolic profiling. This document details the primary synthetic pathways, experimental protocols, and analytical methods for the preparation and characterization of this isotopically labeled compound.

Introduction

Ethyl methanesulfonate (EMS) is a well-known alkylating agent widely used in genetic research as a mutagen. Its deuterated analogue, typically ethyl methanesulfonate-d5, serves as an ideal internal standard for the quantification of EMS in various biological matrices. The stable isotope label ensures that the physicochemical properties of the standard are nearly identical to the analyte, allowing for accurate correction of matrix effects and variations in instrument response during analysis by mass spectrometry.

This guide outlines the two most common and effective methods for the synthesis of deuterated ethyl methanesulfonate: the reaction of methanesulfonyl chloride with a deuterated ethanol and the direct esterification of methanesulfonic acid with a deuterated ethanol.

Synthetic Pathways

The synthesis of deuterated ethyl methanesulfonate primarily involves the formation of an ester bond between a methanesulfonyl group and a deuterated ethyl group. The two main strategies to achieve this are detailed below.

Reaction of Methanesulfonyl Chloride with Deuterated Ethanol

This is a widely used and efficient method for the synthesis of sulfonate esters. The reaction involves the nucleophilic attack of the hydroxyl group of deuterated ethanol on the electrophilic sulfur atom of methanesulfonyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is typically used to neutralize the hydrochloric acid byproduct.

Direct Esterification of Methanesulfonic Acid with Deuterated Ethanol

This method involves the direct reaction of methanesulfonic acid with deuterated ethanol. This reaction is typically slower and may require higher temperatures to proceed at a reasonable rate. The reaction is an equilibrium process, and removal of water can drive it towards the product side.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of deuterated ethyl methanesulfonate. These are based on established methods for sulfonate ester synthesis and specific conditions reported for the preparation of deuterated analogues.

Protocol 1: Synthesis from Methanesulfonyl Chloride and Ethanol-d5

This protocol is adapted from standard procedures for mesylation of alcohols.

Materials:

-

Ethanol-d5 (CD3CD2OH) or Ethanol-d6 (CD3CD2OD)

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethanol-d5 (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.1 - 1.5 eq) to the solution.

-

Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude deuterated ethyl methanesulfonate.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

| Parameter | Value/Condition |

| Reactants | Ethanol-d5, Methanesulfonyl chloride, Triethylamine |

| Solvent | Dichloromethane (anhydrous) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 16 hours |

| Workup | Aqueous wash (NaHCO3, Brine) |

| Purification | Vacuum Distillation or Column Chromatography |

Table 1: Summary of Reaction Conditions for Protocol 1.

Protocol 2: Synthesis from Methanesulfonic Acid and Ethanol-d6

This protocol is based on a reported method for the preparation of an internal standard.[1]

Materials:

-

Ethanol-d6 (CD3CD2OD)

-

Methanesulfonic acid

Procedure:

-

In a sealed reaction tube, combine ethanol-d6 (e.g., 1 mL) and methanesulfonic acid.

-

Seal the tube with a Teflon-lined screw cap.

-

Heat the reaction mixture at 70 °C for 72 hours.[1]

-

After cooling, the reaction mixture containing ethyl methanesulfonate-d5 can be used directly as a standard solution or subjected to purification.

-

Purification can be achieved by vacuum distillation.

| Parameter | Value/Condition |

| Reactants | Ethanol-d6, Methanesulfonic acid |

| Solvent | None (neat reaction) |

| Temperature | 70 °C |

| Reaction Time | 72 hours |

| Purification | Vacuum Distillation (optional) |

Table 2: Summary of Reaction Conditions for Protocol 2.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, chemical purity, and isotopic enrichment of the synthesized deuterated ethyl methanesulfonate.

Mass Spectrometry (MS)

Mass spectrometry is a primary tool for confirming the incorporation of deuterium and determining the isotopic distribution. For ethyl methanesulfonate-d5, the molecular ion and key fragments will show a mass shift of +5 compared to the non-deuterated compound.

| Compound | Molecular Weight ( g/mol ) | Key MS Fragments (m/z) |

| Ethyl Methanesulfonate | 124.16 | 125 [M+H]+, 97, 79 |

| Ethyl Methanesulfonate-d5 | 129.20 | 130 [M+H]+, 102, 84 |

Table 3: Expected Mass Spectrometry Data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for confirming the position of the deuterium labels and assessing the isotopic purity.

-

¹H NMR: In a highly deuterated sample, the proton signals corresponding to the ethyl group will be significantly diminished or absent. The presence of small residual proton signals allows for the calculation of isotopic enrichment.

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a definitive spectrum of the deuterated positions.

-

¹³C NMR: The carbon signals of the deuterated ethyl group will show characteristic splitting patterns due to coupling with deuterium (C-D coupling) and a slight upfield shift compared to the non-deuterated compound.

Purification and Yield

The purification of deuterated ethyl methanesulfonate is typically achieved by vacuum distillation, which is effective for separating the product from non-volatile impurities and any remaining starting materials. The boiling point of ethyl methanesulfonate is 213.5 °C at atmospheric pressure, but distillation is performed under reduced pressure to avoid decomposition.

The yield of the synthesis can vary depending on the chosen method and the scale of the reaction. The reaction of methanesulfonyl chloride with deuterated ethanol generally provides higher yields compared to direct esterification. A successful synthesis should aim for a yield of over 80% after purification. The final product should be a colorless liquid.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the overall workflow from precursor selection to the final, characterized product.

Conclusion

The synthesis of deuterated ethyl methanesulfonate is a straightforward process for researchers with experience in organic synthesis. The choice between the methanesulfonyl chloride and direct esterification methods will depend on the availability of starting materials, desired reaction time, and target yield. Careful execution of the experimental protocol and thorough analytical characterization are paramount to obtaining a high-quality, reliable internal standard for quantitative bioanalytical applications. This guide provides the necessary framework for the successful preparation and validation of deuterated ethyl methanesulfonate in a research or drug development setting.

References

The Core Mechanism of Ethyl-D5 Methanesulfonate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Ethyl-D5 methanesulfonate (EMS-D5). While direct experimental data on the deuterated form is limited, this document extrapolates from the well-established mechanisms of its non-deuterated counterpart, ethyl methanesulfonate (EMS), and integrates fundamental principles of kinetic isotope effects. EMS is a potent monofunctional ethylating agent widely utilized in genetic research for its mutagenic properties.[1][2][3] The insights provided herein are crucial for professionals in drug development and molecular biology who utilize alkylating agents and require a deep understanding of their interactions with biological systems.

Overview of Ethyl Methanesulfonate (EMS) and the Significance of Deuteration

Ethyl methanesulfonate (CH₃SO₃C₂H₅) is an organosulfur compound classified as an alkylating agent.[2] It is the ethyl ester of methanesulfonic acid and is a colorless liquid at room temperature.[2] In biological research, EMS is extensively used to induce random point mutations in genetic material, primarily through nucleotide substitution. The deuterated analogue, this compound, has the five hydrogen atoms on its ethyl group replaced with deuterium. This isotopic substitution is significant as it can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). Understanding the KIE is pivotal for predicting subtle changes in the reactivity and potential biological activity of EMS-D5 compared to EMS.

The Alkylating Mechanism of Action

The primary mechanism of action for EMS involves the transfer of its ethyl group to nucleophilic centers in cellular macromolecules, most significantly DNA. This ethylation of DNA is the foundational event that leads to its mutagenic and cytotoxic effects.

Chemical Reactivity: A Mixed SN1/SN2 Reaction

EMS alkylates cellular nucleophiles through a mixed SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) reaction mechanism.

-

SN1 Character: The partial SN1 character of the reaction allows EMS to generate an ethyl carbocation intermediate. This reactive species can then attack various nucleophilic sites, including oxygen atoms in DNA bases.

-

SN2 Character: In the SN2 pathway, a nucleophile directly attacks the carbon atom of the ethyl group, leading to the displacement of the methanesulfonate leaving group in a single, concerted step.

The dual nature of this mechanism is critical as it enables EMS to alkylate a broader range of sites than agents that react purely through an SN1 or SN2 pathway.

DNA as the Primary Target

The genotoxicity of EMS stems from its ability to ethylate DNA bases. While it can react with various nucleophilic sites, the most significant modifications in terms of mutagenesis occur at specific positions on the DNA bases.

The principal sites of DNA alkylation by EMS are:

-

O⁶-ethylguanine: This is considered the most significant mutagenic lesion induced by EMS. The ethylation of the O⁶ position of guanine disrupts the normal Watson-Crick base pairing.

-

N⁷-ethylguanine: This is another major adduct formed by EMS. While less directly mutagenic than O⁶-ethylguanine, its formation can lead to depurination and subsequent DNA strand breaks.

-

Other sites: EMS can also ethylate other oxygen and nitrogen atoms in DNA bases and the phosphate backbone, although these modifications are generally considered to have a lower mutagenic potential.

The Mutagenic Consequences of DNA Alkylation

The formation of O⁶-ethylguanine is the primary driver of the point mutations induced by EMS.

G:C to A:T Transition Mutations

During DNA replication, the presence of O⁶-ethylguanine in the template strand often leads to mispairing. DNA polymerase frequently incorporates thymine (T) instead of cytosine (C) opposite the O⁶-ethylguanine lesion. In the subsequent round of replication, this T will pair with adenine (A), resulting in a permanent G:C to A:T transition mutation at that site. This is the characteristic mutational signature of EMS.

Other Genetic Alterations

While point mutations are the most common outcome, EMS can also induce other genetic changes, including:

-

Base-pair insertions or deletions.

-

Chromosome breakage: The formation of N⁷-ethylguanine can lead to the hydrolysis of the glycosidic bond, creating an apurinic (AP) site. These AP sites are unstable and can result in single-strand breaks in the DNA, which can subsequently lead to chromosome breakage.

The Role of Deuteration: The Kinetic Isotope Effect in this compound

The replacement of hydrogen with deuterium in the ethyl group of EMS-D5 is expected to influence its reaction rate due to the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and this difference in bond strength can affect the activation energy of the rate-determining step of a reaction.

-

For an SN2 reaction: The KIE is typically small and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1), depending on the structure of the transition state.

-

For an SN1 reaction: A small normal KIE (kH/kD > 1) is generally expected due to hyperconjugation effects that stabilize the carbocation intermediate.

Given that EMS reacts through a mixed SN1/SN2 mechanism, the overall KIE for the alkylation reaction by EMS-D5 is likely to be small. A slight decrease in the reaction rate compared to non-deuterated EMS might be anticipated, but this effect is not expected to fundamentally alter the mechanism of action. The primary sites of DNA alkylation and the resulting mutational spectrum are predicted to remain the same.

Cellular Repair of EMS-Induced Damage

Cells possess DNA repair mechanisms to counteract the damaging effects of alkylating agents like EMS. The primary repair pathway for O⁶-ethylguanine involves the enzyme O⁶-alkylguanine-DNA alkyltransferase (AGT). AGT directly transfers the ethyl group from the guanine to a cysteine residue within its own active site, thereby restoring the correct DNA structure. This process is stoichiometric, meaning one molecule of AGT is consumed for each lesion repaired.

Quantitative Data Summary

The following table summarizes key quantitative data related to the mutagenic activity of ethyl methanesulfonate. It is important to note that these values are for the non-deuterated compound and are provided as a reference for the expected activity of EMS-D5.

| Parameter | Organism/System | Value | Reference |

| Mutation Rate | C. elegans | 5x10⁻⁴ to 5x10⁻² per gene | |

| Raw Mutation Rate | C. elegans | ~7x10⁻⁶ mutations per G/C base pair |

Experimental Protocols

Detailed methodologies for key experiments involving ethyl methanesulfonate are provided below as a reference for researchers working with EMS or its deuterated analogues.

In Vitro Mutagenesis of a Defined DNA Sequence

This protocol is adapted from a study on the in vitro random mutagenesis of the Bacillus aprN18 gene using EMS.

Objective: To induce random point mutations in a specific DNA fragment.

Materials:

-

Purified DNA fragment of interest

-

Ethyl methanesulfonate (EMS)

-

Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0)

-

Stop solution (e.g., 0.2 M sodium thiosulfate)

-

Standard molecular biology reagents and equipment for ligation and transformation.

Procedure:

-

Isolate and purify the target DNA fragment using standard molecular biology techniques.

-

In a microcentrifuge tube, mix the purified DNA fragment with the reaction buffer.

-

Add EMS to the desired final concentration (e.g., 10 mM).

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 1 hour). The incubation time and EMS concentration can be optimized to achieve the desired mutation frequency.

-

Stop the reaction by adding the stop solution.

-

Purify the EMS-treated DNA fragment to remove any remaining EMS and reaction byproducts.

-

Ligate the mutagenized DNA fragment back into an appropriate expression vector.

-

Transform the ligation product into a suitable host organism (e.g., E. coli or B. subtilis).

-

Screen the resulting library of mutants for the desired phenotypic changes.

In Vitro Mutagenesis in Wheat Mature Embryo Culture

This protocol is based on a study evaluating EMS-induced mutagenesis in wheat.

Objective: To induce mutations in wheat for crop improvement.

Materials:

-

Mature wheat seeds

-

Sterilization solution (e.g., 70% ethanol, sodium hypochlorite solution)

-

Ethyl methanesulfonate (EMS) solutions of varying concentrations (e.g., 0.1% to 0.4%)

-

Callus induction medium

-

Plant regeneration medium

Procedure:

-

Surface sterilize mature wheat seeds.

-

Treat the sterilized seeds with different concentrations of EMS solution for various durations (e.g., 2, 4, 6, and 8 hours).

-

Wash the treated seeds thoroughly with sterile distilled water to remove residual EMS.

-

Culture the treated mature embryos on callus induction medium.

-

After a period of callus growth, transfer the embryogenic calli to plant regeneration medium.

-

Regenerate whole plants from the calli.

-

Analyze the regenerated plants for desired mutations and genomic instability. The optimal EMS concentration and treatment duration are often determined based on the LD₅₀ (the dose that is lethal to 50% of the explants).

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Molecular mechanism of this compound action on DNA.

Caption: In vitro mutagenesis experimental workflow.

Caption: Logical flow from chemical agent to phenotypic change.

References

Ethyl-D5 Methanesulfonate: A Technical Guide to Purity and Documentation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity and documentation associated with Ethyl-D5 methanesulfonate (EMS-D5), a deuterated analog of the alkylating agent ethyl methanesulfonate (EMS). Understanding the quality and characterization of this compound is critical for its application in various research and development settings, particularly in pharmaceutical sciences where it may be used as an internal standard for the quantification of residual EMS, a potential genotoxic impurity.

Chemical Identity and Specifications

This compound is the deuterium-labeled form of Ethyl methanesulfonate.[1][2][3] The deuterium labeling is typically on the ethyl group.

| Parameter | Value | Reference |

| CAS Number | 1219795-44-4 | [1][4] |

| Molecular Formula | C3H3D5O3S | Adapted from C3H8O3S |

| Molecular Weight | 129.19 g/mol | |

| Appearance | Clear colorless liquid |

Purity and Impurity Profile

The purity of this compound is a critical parameter and is typically determined by a combination of analytical techniques. Suppliers often provide a percentage purity, which represents the overall content of the desired deuterated compound.

| Supplier | Purity Specification | Analytical Method(s) |

| InvivoChem | ≥98% | Not specified |

| MedchemExpress | 99.48% | GC, HNMR |

| Thermo Scientific (for non-deuterated EMS) | ≥98.5% | GC |

| Merck Millipore (for non-deuterated EMS) | ≥ 98.0 % (a/a) | GC |

| Briti Scientific (for non-deuterated EMS) | ≥96% | Not specified |

It is important for researchers to consider not only the chemical purity but also the isotopic enrichment, which defines the percentage of the deuterated species relative to its non-deuterated counterpart and other isotopic variants. This information is typically found in the Certificate of Analysis (CofA).

Standard Documentation

A comprehensive set of documentation is essential to ensure the quality and proper handling of this compound. Researchers should expect to receive the following documents from the supplier:

-

Certificate of Analysis (CofA): This is the most critical document, providing lot-specific information on the purity, identity, and other quality control tests performed on the compound. It will typically include the results from analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Safety Data Sheet (SDS): Formerly known as Material Safety Data Sheet (MSDS), this document provides comprehensive information on the safe handling, storage, disposal, and potential hazards of the substance.

-

Spectroscopic Data: Raw or processed data from techniques like ¹H-NMR, GC, and sometimes Mass Spectrometry (MS) may be provided to support the structural identity and purity assessment.

Analytical Methodologies for Purity Determination

Several analytical techniques are employed to assess the purity of this compound and to quantify its non-deuterated form, which is often a concern as a potential genotoxic impurity in pharmaceutical products.

Gas Chromatography (GC)

Gas chromatography is a common method for assessing the purity of volatile compounds like ethyl methanesulfonate. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it can provide quantitative information about the main component and any volatile impurities.

High-Performance Liquid Chromatography (HPLC)

For the determination of ethyl methanesulfonate as an impurity, particularly at trace levels, HPLC methods are often developed. These methods may involve derivatization to enhance the UV detection of the analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

A highly sensitive and specific method for the trace-level quantification of ethyl methanesulfonate involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique is particularly useful for analyzing complex matrices, such as active pharmaceutical ingredients (APIs).

Experimental Protocols

Protocol 1: Determination of Ethyl Methanesulfonate by HPLC-UV with Derivatization

This protocol is based on a method for determining methyl and ethyl methanesulfonate in methanesulfonic acid.

-

Sample Preparation: Dissolve a known amount of the sample (e.g., 250 mg) in a mixture of water and acetonitrile.

-

Basification: Add a solution of sodium hydroxide to the sample.

-

Derivatization: Add a solution of N,N-diethyldithiocarbamate and heat the mixture (e.g., at 80°C for 1 hour).

-

Dilution: Dilute the reaction mixture with N,N-dimethylacetamide.

-

HPLC Analysis:

-

Column: C18 column

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 5 mmol/L ammonium acetate).

-

Flow Rate: 1 mL/min

-

Detection: UV at 277 nm.

-

Protocol 2: Trace Analysis of Ethyl Methanesulfonate by LC-MS/MS

This protocol is adapted from a method for the determination of alkyl methanesulfonate impurities in an active pharmaceutical ingredient.

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound in acetonitrile.

-

Prepare a final standard solution by diluting the stock solution in the mobile phase.

-

Dissolve the sample containing potential ethyl methanesulfonate impurity in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Column: Zorbax SB C18 (or equivalent).

-

Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile.

-

Ionization Mode: Electrospray Ionization (ESI) in Multiple Reaction Monitoring (MRM) mode.

-

Transitions: Monitor specific precursor-to-product ion transitions for both ethyl methanesulfonate and the this compound internal standard.

-

Visualizations

Caption: Quality control workflow for this compound.

Caption: Workflow for HPLC-UV analysis with derivatization.

References

Navigating the Invisible Threat: A Technical Guide to the Safe Handling of Isotope-Labeled Compounds

For Researchers, Scientists, and Drug Development Professionals

Isotope-labeled compounds are indispensable tools in modern research and drug development, enabling scientists to trace metabolic pathways, quantify molecular interactions, and visualize biological processes with remarkable precision. However, the very properties that make these compounds so valuable—their isotopic signatures—also necessitate stringent safety protocols to protect researchers and the environment from the potential hazards of radiation. This in-depth technical guide provides a comprehensive overview of the core principles and practices for the safe handling of isotope-labeled compounds.

Foundational Principles of Radiation Safety

The safe use of isotope-labeled compounds is predicated on the principle of ALARA (As Low As Reasonably Achievable). This principle dictates that all radiation exposure should be kept to a minimum. The three fundamental pillars of radiation protection are Time, Distance, and Shielding .

-

Time: Minimize the duration of exposure to a radioactive source. Thorough planning and "dummy runs" of procedures without radioactive material can significantly reduce handling time.[1]

-

Distance: Maximize the distance from the radioactive source. The intensity of radiation decreases with the square of the distance from the source.

-

Shielding: Use appropriate absorbent materials to block or reduce radiation. The choice of shielding material is critical and depends on the type and energy of the emitted radiation.

Understanding the Isotopes: Properties and Hazards

A thorough understanding of the properties of the specific radionuclide being used is paramount. Key characteristics to consider include the type of emission (alpha, beta, gamma), the energy of the emission, and the half-life.

| Radioisotope | Half-Life | Primary Emission Type | Maximum Energy (MeV) |

| Tritium (³H) | 12.35 years[2] | Beta | 0.0186 |

| Carbon-14 (¹⁴C) | 5730 years[2] | Beta | 0.156 |

| Phosphorus-32 (³²P) | 14.29 days[2] | Beta | 1.71 |

| Sulfur-35 (³⁵S) | 87.44 days[2] | Beta | 0.167 |

| Iodine-125 (¹²⁵I) | 60.14 days | Gamma, X-ray | 0.035 (gamma) |

| Technetium-99m (⁹⁹ᵐTc) | 6.02 hours | Gamma | 0.140 |

| Yttrium-90 (⁹⁰Y) | 64 hours | Beta | 2.28 |

Table 1: Physical Properties of Commonly Used Radioisotopes.

Permissible Exposure Limits and Dose Monitoring

Regulatory bodies establish permissible exposure limits for individuals working with radioactive materials to minimize the risk of adverse health effects. These limits are set for the whole body, specific organs, and extremities.

| Exposure Group | Whole Body (mrem/year) | Lens of Eye (mrem/year) | Skin/Extremities (mrem/year) |

| Radiation Worker | 5,000 | 15,000 | 50,000 |

| General Public | 100 | - | - |

| Declared Pregnant Worker (gestation period) | 500 | - | - |

Table 2: Maximum Permissible Dose Limits.

Personal dosimeters, such as film badges or thermoluminescent dosimeters (TLDs), are mandatory for monitoring individual exposure levels when working with significant quantities of high-energy beta or gamma emitters.

Laboratory Infrastructure and Engineering Controls

A properly designed laboratory is the first line of defense in ensuring radiation safety.

-

Designated Areas: All work with radioactive materials must be conducted in designated and clearly labeled areas.

-

Ventilation: Work with volatile radiolabeled compounds, such as those containing ¹²⁵I or ³⁵S-methionine, must be performed in a certified fume hood to prevent inhalation of airborne radioactivity. Biological safety cabinets that recirculate air into the laboratory are not suitable for this purpose.

-

Work Surfaces: Work surfaces should be covered with absorbent paper with an impermeable backing to contain spills.

-

Storage: Radioactive materials should be stored in properly shielded and labeled containers in a designated and secure location. Refrigerators and freezers used for storing radiochemicals must be clearly labeled, and storage of food or beverages in these units is strictly prohibited.

Personal Protective Equipment (PPE)

Appropriate PPE is essential to prevent external and internal contamination. The specific PPE required will depend on the radionuclide and the procedure being performed.

| Radiation Type | Recommended PPE |

| Alpha | Standard laboratory coat, nitrile or latex gloves, safety glasses. |

| Beta (low energy, e.g., ¹⁴C, ³⁵S, ³H) | Laboratory coat, gloves, safety glasses. |

| Beta (high energy, e.g., ³²P, ⁹⁰Y) | Laboratory coat, gloves, safety glasses. Acrylic or plastic shielding is necessary to minimize Bremsstrahlung X-ray production. |

| Gamma and X-ray (e.g., ¹²⁵I, ⁹⁹ᵐTc) | Lead apron, leaded glasses, thyroid shield, and lead or tungsten shielding for sources. |

Table 3: Personal Protective Equipment for Different Radiation Types.

It is crucial to change gloves frequently to prevent the spread of contamination. When working with high-energy beta emitters, consider wearing two pairs of gloves.

Shielding: Attenuating the Invisible Hazard

Effective shielding is critical for reducing exposure to penetrating radiation like gamma rays and high-energy beta particles.

| Shielding Material | Radiation Type Primarily Shielded | Notes |

| Plexiglas/Acrylic (Perspex) | Beta Particles | Low atomic number material that effectively stops beta particles without producing significant Bremsstrahlung X-rays. A thickness of 10 mm is recommended for ⁹⁰Y. |

| Lead (Pb) | Gamma and X-rays | High atomic number material that is very effective at attenuating photons. However, it is not ideal for shielding high-energy beta emitters directly due to the production of Bremsstrahlung radiation. |

| Water | Neutrons | Hydrogen-rich materials are effective at slowing down and capturing neutrons. |

Table 4: Common Shielding Materials and Their Applications.

For high-energy beta emitters like ⁹⁰Y, a combination of shielding is often optimal: an inner layer of a low-Z material like acrylic to stop the beta particles, and an outer layer of a high-Z material like lead to attenuate the resulting Bremsstrahlung X-rays.

Experimental Protocols: A Step-by-Step Guide to Safety

Detailed and well-rehearsed protocols are essential for minimizing risk.

General Workflow for Handling Radiolabeled Compounds

The following diagram illustrates a generalized workflow for any experiment involving unsealed radioactive sources.

Caption: A generalized workflow for handling radiolabeled compounds.

Protocol for Radiolabeling Antibodies with ¹²⁵I

This protocol outlines the key steps for the direct radioiodination of antibodies using the Chloramine-T method.

Materials:

-

Antibody solution (1 mg/mL)

-

Na¹²⁵I

-

Chloramine-T solution

-

Sodium metabisulfite solution

-

Phosphate buffered saline (PBS)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

In a shielded fume hood, add the antibody solution to a reaction vial.

-

Add Na¹²⁵I to the antibody solution.

-

Initiate the reaction by adding Chloramine-T. Incubate for 60-90 seconds at room temperature.

-

Quench the reaction by adding sodium metabisulfite.

-

Separate the radiolabeled antibody from free ¹²⁵I using a pre-equilibrated size-exclusion chromatography column.

-

Collect fractions and measure the radioactivity of each fraction to determine the peak corresponding to the labeled antibody.

-

Calculate the radiochemical purity and specific activity of the final product.

References

Physical properties of Ethyl-D5 methanesulfonate liquid

An In-depth Technical Guide to the Physical Properties of Ethyl-D5 Methanesulfonate Liquid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of this compound liquid. The information is tailored for researchers, scientists, and professionals in drug development who utilize deuterated compounds in their work. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and includes visualizations of relevant biological pathways and experimental workflows.

Core Physical and Chemical Properties

This compound is the deuterated analog of ethyl methanesulfonate (EMS), a well-known alkylating agent. The substitution of hydrogen atoms with deuterium can influence a compound's pharmacokinetic and metabolic profiles. A thorough understanding of its physical properties is crucial for its application in research and development.

Data Presentation

The physical properties of this compound are summarized in the table below. For comparative purposes, the properties of the non-deuterated form, Ethyl methanesulfonate, are also included.

| Property | This compound | Ethyl Methanesulfonate |

| Appearance | Colorless to light yellow liquid[1][2][3][4] | Clear colorless liquid[5] |

| Molecular Formula | C₃H₃D₅O₃S | C₃H₈O₃S |

| Molecular Weight | 129.19 g/mol | 124.16 g/mol |

| CAS Number | 1219795-44-4 | 62-50-0 |

| Density | 1.2 ± 0.1 g/cm³ | 1.206 g/mL at 20 °C |

| Boiling Point | 214.4 ± 9.0 °C at 760 mmHg | 85-86 °C at 10 mmHg |

| Melting Point | Not available | < -25 °C |

| Flash Point | 100.0 ± 0.0 °C | 100 °C |

| Refractive Index | 1.416 | 1.418 at 20 °C |

| Vapor Pressure | 0.2 ± 0.4 mmHg at 25 °C | Not available |

| Solubility | Soluble in DMSO | Miscible with water; Soluble in ether, ethanol, chloroform |

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of liquid compounds such as this compound.

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.

Apparatus:

-

Analytical balance

-

Graduated cylinder (e.g., 10 mL or 25 mL)

-

Pasteur pipette

-

Thermometer

Procedure:

-

Ensure the graduated cylinder is clean and dry.

-

Place the empty graduated cylinder on the analytical balance and tare the balance to zero.

-

Carefully add a known volume of this compound (e.g., 5 mL) to the graduated cylinder using a Pasteur pipette. Record the exact volume.

-

Place the graduated cylinder containing the liquid back on the analytical balance and record the mass.

-

Measure the temperature of the liquid.

-

Calculate the density using the formula: Density = Mass / Volume.

-

Repeat the measurement at least two more times and calculate the average density.

Determination of Boiling Point (Micro Method)

For small sample volumes, a micro-boiling point determination method is suitable.

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Stirring bar (if using a heating block with a stirrer)

Procedure:

-

Add a small amount (approximately 0.5 mL) of this compound to the small test tube.

-

Place the capillary tube, with its open end down, into the test tube.

-

Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Immerse the assembly into the heating apparatus. The liquid level should be below the level of the heating medium.

-

Heat the apparatus gently.

-

A slow stream of bubbles will emerge from the capillary tube as the liquid is heated.

-

When a continuous and rapid stream of bubbles emerges, the liquid has reached its boiling point.

-

Record the temperature at which the liquid enters the capillary tube after the heating is stopped and the bubbling ceases. This is the boiling point.

Determination of Refractive Index

The refractive index is a measure of how light bends as it passes through the liquid.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Pasteur pipette

Procedure:

-

Turn on the Abbe refractometer and the constant temperature water bath, setting the latter to the desired temperature (e.g., 20 °C).

-

Open the prism of the refractometer and clean the surfaces with a soft tissue and an appropriate solvent (e.g., ethanol or acetone).

-

Using a Pasteur pipette, place a few drops of this compound onto the surface of the lower prism.

-

Close the prisms firmly.

-

Look through the eyepiece and adjust the control to bring the dividing line between the light and dark fields into the center of the crosshairs.

-

If a colored band is visible, adjust the chromaticity screw to obtain a sharp, single line.

-

Read the refractive index from the scale.

-

Clean the prisms thoroughly after the measurement.

Determination of Flash Point (Closed-Cup Method)

The flash point is the lowest temperature at which the vapors of a liquid will ignite with an ignition source.

Apparatus:

-

Pensky-Martens closed-cup tester

-

Heat source

-

Ignition source (e.g., gas flame or electric igniter)

-

Stirrer

Procedure:

-

Pour the this compound into the test cup to the marked level.

-

Place the lid on the cup, ensuring it is securely sealed. The lid contains a thermometer, a stirrer, and an opening for the ignition source.

-

Begin heating the sample at a slow, constant rate while continuously stirring.

-

At regular temperature intervals, apply the ignition source through the opening in the lid.

-

The flash point is the lowest temperature at which a brief flash is observed inside the cup.

-

Record the temperature at which the flash occurs.

Visualization of Pathways and Workflows

Ethyl methanesulfonate (and by extension, its deuterated analog) is a potent mutagen used in genetic research to induce point mutations. The following diagrams illustrate the general experimental workflow for EMS mutagenesis and the underlying molecular mechanism.

Caption: General experimental workflow for EMS mutagenesis in plants.

Caption: Mechanism of EMS-induced G:C to A:T transition mutation.

References

Genotoxicity Profile of Ethyl Methanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl methanesulfonate (EMS) is a monofunctional ethylating agent widely recognized for its potent mutagenic and carcinogenic properties.[1][2] It is a valuable tool in genetic research and a critical substance for assessment in drug development due to its potential as a genotoxic impurity.[3][4][5] This document provides a comprehensive technical overview of the genotoxicity of EMS, detailing its mechanism of action, the spectrum of genetic damage it induces, and the standard assays used for its detection. It includes detailed experimental protocols, quantitative data summaries from key studies, and visual representations of molecular and procedural pathways to serve as a resource for the scientific community.

Mechanism of Genotoxicity

EMS exerts its genotoxic effects primarily by acting as an alkylating agent, transferring its ethyl group to nucleophilic sites on DNA bases. This reaction occurs through a mixed SN1/SN2 mechanism, allowing for the ethylation of both nitrogen and oxygen atoms within the DNA structure.

The primary mutagenic lesion is the formation of O6-ethylguanine. During DNA replication, DNA polymerase frequently mispairs this altered base with thymine instead of cytosine. Subsequent replication rounds solidify this change, leading to a G:C to A:T transition point mutation. This is the most common type of mutation induced by EMS.

While O6-ethylguanine is the most significant mutagenic adduct, EMS also alkylates other sites, including the N7 position of guanine and various positions on adenine, cytosine, and the phosphate backbone. The ethylation at N7-guanine can destabilize the glycosidic bond, leading to the loss of the base and the formation of an apurinic (AP) site. These AP sites are unstable and can lead to single-strand breaks in the DNA, which, if not properly repaired, can escalate to chromosome breaks.

Spectrum of Genetic Damage

EMS is a broad-spectrum mutagen, capable of inducing a range of genetic alterations from the nucleotide to the chromosomal level.

-

Point Mutations: As detailed above, EMS predominantly causes G:C to A:T transition mutations. It can also, to a lesser extent, induce A:T to G:C transitions.

-

Insertions and Deletions (Indels): While less common than point mutations, EMS has been shown to cause small base-pair insertions or deletions.

-